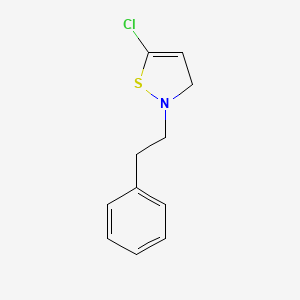
5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenylethyl group at the 2nd position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with a chlorinated thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A precursor in the synthesis of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole.
Thiazole: The parent compound of the thiazole family.
5-Chlorothiazole: A similar compound with a chlorine atom at the 5th position but without the phenylethyl group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the phenylethyl group, which confer specific chemical and biological properties
特性
CAS番号 |
872726-18-6 |
|---|---|
分子式 |
C11H12ClNS |
分子量 |
225.74 g/mol |
IUPAC名 |
5-chloro-2-(2-phenylethyl)-3H-1,2-thiazole |
InChI |
InChI=1S/C11H12ClNS/c12-11-7-9-13(14-11)8-6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2 |
InChIキー |
ODTAXIQRXPEYOP-UHFFFAOYSA-N |
正規SMILES |
C1C=C(SN1CCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


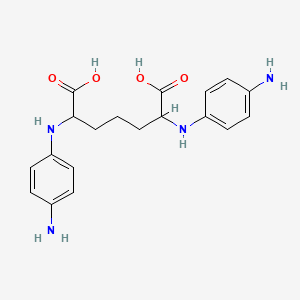
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)
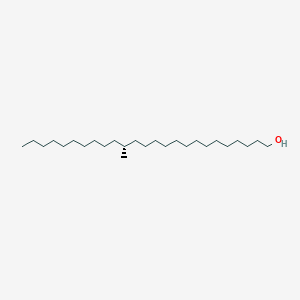
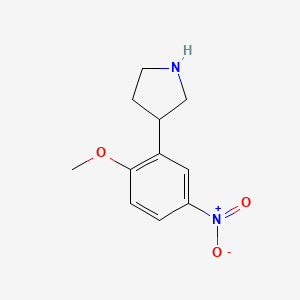
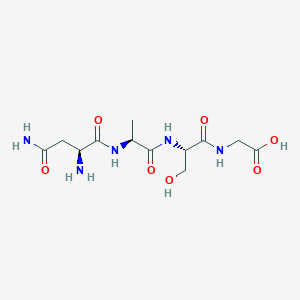
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
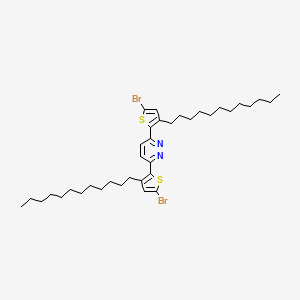
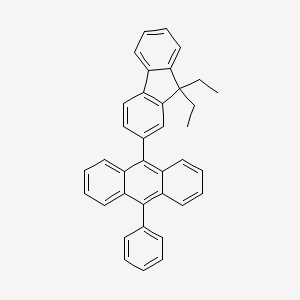
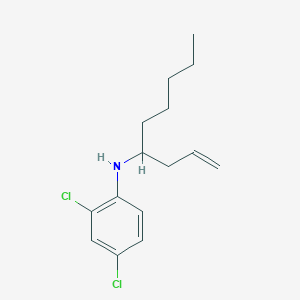
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
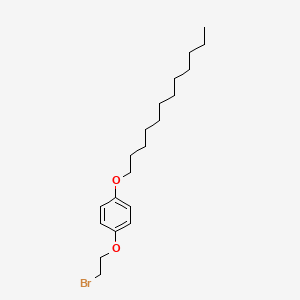
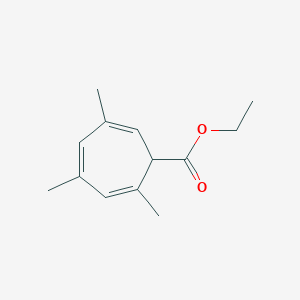
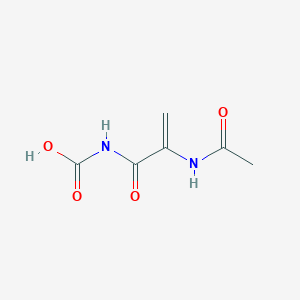
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
